molecular formula C14H16N2O2S B13938658 4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide

4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide

Cat. No.: B13938658
M. Wt: 276.36 g/mol
InChI Key: LVMHSKRLHFIIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(4-pyridinyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The pyridinyl ethyl group may enhance binding affinity and specificity by interacting with hydrophobic pockets within the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide is unique due to the presence of both a sulfonamide group and a pyridinyl ethyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

4-methyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C14H16N2O2S/c1-12-2-4-14(5-3-12)19(17,18)16-11-8-13-6-9-15-10-7-13/h2-7,9-10,16H,8,11H2,1H3

InChI Key

LVMHSKRLHFIIMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.